molecular formula C7H10N2O2 B13317709 (3S)-3-Amino-3-(furan-2-YL)propanamide

(3S)-3-Amino-3-(furan-2-YL)propanamide

Katalognummer: B13317709
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: QOSQRBUQZJOTKR-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(furan-2-YL)propanamide is an organic compound characterized by the presence of an amino group and a furan ring attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(furan-2-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-alanine.

    Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction with (S)-alanine. This reaction is usually catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: The amidation reaction is scaled up using industrial reactors with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-Amino-3-(furan-2-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Corresponding amine derivatives.

    Substitution Products: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(furan-2-YL)propanamide has diverse applications in scientific research, including:

    Medicinal Chemistry: It is explored as a potential building block for the synthesis of bioactive molecules with therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: It is investigated for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(furan-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    (3S)-3-Amino-3-(thiophen-2-YL)propanamide: Similar structure with a thiophene ring instead of a furan ring.

    (3S)-3-Amino-3-(pyridin-2-YL)propanamide: Similar structure with a pyridine ring instead of a furan ring.

    (3S)-3-Amino-3-(benzofuran-2-YL)propanamide: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness: (3S)-3-Amino-3-(furan-2-YL)propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

(3S)-3-amino-3-(furan-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1

InChI-Schlüssel

QOSQRBUQZJOTKR-YFKPBYRVSA-N

Isomerische SMILES

C1=COC(=C1)[C@H](CC(=O)N)N

Kanonische SMILES

C1=COC(=C1)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.